molecular formula C26H18N2OS B2658214 N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide CAS No. 313528-97-1

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2658214
CAS No.: 313528-97-1
M. Wt: 406.5
InChI Key: TYXOVNZDSIRPKN-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and carboxamide groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated ketone to form the thiazole ring. This is followed by a coupling reaction with naphthalene-1-carboxylic acid to introduce the naphthalene moiety and the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazole ring .

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The thiazole ring and the aromatic moieties play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)anthracene-1-carboxamide

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole ring and the naphthalene moiety allows for diverse interactions with molecular targets, making it a versatile compound in various applications .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2OS/c29-25(22-17-9-15-18-10-7-8-16-21(18)22)28-26-27-23(19-11-3-1-4-12-19)24(30-26)20-13-5-2-6-14-20/h1-17H,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXOVNZDSIRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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